molecular formula C23H25ClN4O3S2 B2581212 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride CAS No. 1189927-07-8

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

Cat. No. B2581212
CAS RN: 1189927-07-8
M. Wt: 505.05
InChI Key: UXQUZHQYBLAVAM-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O3S2 and its molecular weight is 505.05. The purity is usually 95%.
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Scientific Research Applications

Discovery and Development

The chemical compound has been explored in various research contexts, with a focus on its potential therapeutic applications and biochemical interactions. A notable study identified a related compound, K-604, as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating significant selectivity for ACAT-1 over ACAT-2. This discovery outlines the potential of such compounds in treating diseases associated with ACAT-1 overexpression, highlighting the therapeutic promise of structurally related acetamide hydrochloride derivatives (Shibuya et al., 2018).

Synthesis and Antimicrobial Activity

Research into the synthesis and evaluation of antimicrobial activity of sulphonamide derivatives, including those structurally similar to the compound , has been documented. These studies have shown that the synthesized compounds exhibit good antimicrobial properties, with some displaying high activity against various bacterial strains. Computational calculations corroborate these findings, providing a solid foundation for the development of new antimicrobial agents (Fahim & Ismael, 2019).

Insecticidal Assessment

A novel precursor, structurally related to the chemical , was used to synthesize various heterocycles. These compounds were evaluated as insecticidal agents against Spodoptera littoralis, revealing that certain derivatives possess significant insecticidal properties. This research opens new avenues for the development of effective insecticides based on the acetamide hydrochloride scaffold (Fadda et al., 2017).

Anticancer Potential

Investigations into the anticancer effects of derivatives structurally akin to the specified chemical compound have demonstrated promising results. Compounds synthesized as PI3K and mTOR dual inhibitors exhibited potent antiproliferative activities across various cancer cell lines, with notable reductions in acute oral toxicity. Such findings indicate the potential of these derivatives as effective anticancer agents with lower toxicity profiles (Xie et al., 2015).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2.ClH/c1-13(2)26-10-9-14-17(11-26)32-23(25-18(28)12-27-19(29)7-8-20(27)30)21(14)22-24-15-5-3-4-6-16(15)31-22;/h3-6,13H,7-12H2,1-2H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQUZHQYBLAVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride

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